molecular formula C8H8BNO2 B1591752 (4-Cyano-2-methylphenyl)boronic acid CAS No. 313546-18-8

(4-Cyano-2-methylphenyl)boronic acid

Cat. No. B1591752
M. Wt: 160.97 g/mol
InChI Key: RGCVYEOTYJCNOS-UHFFFAOYSA-N
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Description

(4-Cyano-2-methylphenyl)boronic acid, also known as 2-Methyl-4-cyanophenylboronic acid, is a chemical compound with the empirical formula C8H8BNO2 . It has a molecular weight of 160.97 .


Synthesis Analysis

While specific synthesis methods for (4-Cyano-2-methylphenyl)boronic acid were not found in the search results, boronic acids are generally involved in Suzuki–Miyaura coupling reactions .


Molecular Structure Analysis

The molecular structure of (4-Cyano-2-methylphenyl)boronic acid consists of a phenyl ring with a cyano group (C#N) and a methyl group (CH3) attached to it. Additionally, a boronic acid group (B(OH)2) is also attached to the phenyl ring .


Chemical Reactions Analysis

(4-Cyano-2-methylphenyl)boronic acid is a reactant involved in various reactions. It has been used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands . It can also participate in Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

(4-Cyano-2-methylphenyl)boronic acid is a solid with a melting point of 287-305 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.1±52.0 °C at 760 mmHg, and a flash point of 181.3±30.7 °C .

Scientific Research Applications

  • Organic Synthesis : This compound can be used as a reactant in organic synthesis . It can participate in various reactions to form new compounds .

  • Synthesis of Oligo-Boronic Acid Receptors : It can be used in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties .

  • Synthesis of Aminoalkoxybiphenylnitriles : This compound can be used in the synthesis of aminoalkoxybiphenylnitriles, which are used as histamine-3 receptor ligands .

  • Reactions with (cyanomethylphenyl)boronic acid : This compound can be used as a reactant in reactions with (cyanomethylphenyl)boronic acid .

  • Synthesis of Boronic Acid Derivatives : It can be used in the synthesis of other boronic acid derivatives .

  • Use in Pharmaceutical Research : This compound can be used in pharmaceutical research, particularly in the development of new drugs .

Safety And Hazards

(4-Cyano-2-methylphenyl)boronic acid is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

(4-Cyano-2-methylphenyl)boronic acid has potential applications in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties and the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands . Its use in Suzuki–Miyaura cross-coupling reactions also suggests potential future directions in the field of organic synthesis .

properties

IUPAC Name

(4-cyano-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCVYEOTYJCNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C#N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584927
Record name (4-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Cyano-2-methylphenyl)boronic acid

CAS RN

313546-18-8
Record name B-(4-Cyano-2-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313546-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Cyano-2-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Cyano-2-methyl-phenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Ahmed, A Ayscough, GR Barker… - Journal of Medicinal …, 2017 - ACS Publications
Herein we describe the identification of 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme. …
Number of citations: 26 pubs.acs.org
R Sakakibara, W Sasaki, Y Onda… - Journal of medicinal …, 2018 - ACS Publications
It is necessary for aldosterone synthase (CYP11B2) inhibitors to have both high potency and high selectivity over 11β-hydroxylase (CYP11B1), a critical enzyme for cortisol synthesis. …
Number of citations: 18 pubs.acs.org
TB Jensen, E Terazzi, KL Buchwalder… - Inorganic …, 2010 - ACS Publications
A series of 10 different mesomorphic semidendrimeric tridentate ligands L5−L14 grafted with terminal cyanobiphenyl groups have been synthesized. Upon reaction with Ln(NO 3 ) 3 (Ln …
Number of citations: 33 pubs.acs.org
B Wu, H Su, A Cheng, X Zhang, T Wang… - Cell Reports Physical …, 2023 - cell.com
Carbonyl groups in organic phosphors can significantly benefit the process of intersystem crossing (ISC) but may lead to rapid photodegradation. Recently, twisted molecules consisting …
Number of citations: 6 www.cell.com
Y Bi, S Chen, H Zhao, X Zhang - Dyes and Pigments, 2022 - Elsevier
In this work, a novel deep-red (642 nm) iridium complex, Ir(bp4b) 2 (dend), is developed. The introduction of alkyl groups in ligands weakens the intermolecular interactions and endows …
Number of citations: 1 www.sciencedirect.com
TR Jackson, A Vuorinen, L Josa-Culleré, KS Madden… - Iscience, 2022 - cell.com
Despite much progress in develo** better drugs, many patients with acute myeloid leukemia (AML) still die within a year of diagnosis. This is partly because it is difficult to identify …
Number of citations: 2 www.cell.com

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